Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate
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Overview
Description
Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate is a chemical compound with the molecular formula C12H14FNO4 and a molecular weight of 255.242 g/mol . It is known for its applications in medicinal chemistry and organic synthesis. The compound features a tert-butyl carbamate group attached to a 5-fluoro-1,3-benzodioxole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoro-1,3-benzodioxole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. In this process, tert-butyl carbamate is reacted with an aryl halide (such as 5-fluoro-1,3-benzodioxole) in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzodioxole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate the carbamate group.
Major Products Formed
Substituted Benzodioxoles: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antitumor agents.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Used in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The benzodioxole ring and the fluoro substituent play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-chloro-1,3-benzodioxol-4-YL)carbamate
- Tert-butyl (5-methyl-1,3-benzodioxol-4-YL)carbamate
- Tert-butyl (5-nitro-1,3-benzodioxol-4-YL)carbamate
Uniqueness
Tert-butyl (5-fluoro-1,3-benzodioxol-4-YL)carbamate is unique due to the presence of the fluoro substituent, which enhances its chemical stability and biological activity compared to its analogs. The fluoro group also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals .
Properties
CAS No. |
492444-09-4 |
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Molecular Formula |
C12H14FNO4 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-1,3-benzodioxol-4-yl)carbamate |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
XIMFSTCKVJKVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)F |
Origin of Product |
United States |
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